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Compound of Interest

Compound Name: Non-3-yn-1-ol

Cat. No.: B1266180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Non-3-
yn-1-ol, a valuable chemical intermediate in various synthetic applications. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for acquiring these spectra. This information is
crucial for the structural elucidation, identification, and purity assessment of Non-3-yn-1-ol in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Non-3-yn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.6 Triplet 2H -CHz2-OH (C1)
~2.3 Triplet of triplets 2H -C=C-CHz- (C2)
~2.1 Triplet 2H -CH2-C=C- (C5)
~15 Multiplet 4H -CH2-CH2- (C6, C7)
~1.3 Multiplet 2H -CH:z- (C8)
~0.9 Triplet 3H -CHs (C9)
Variable Broad Singlet 1H -OH

13C NMR (Carbon NMR) Data

Chemical Shift (6) ppm

Carbon Assignment

~80.5 -C=C- (C3 or C4)
~79.5 -C=C- (C3 or C4)
~61.0 -CH2-OH (C1)
~31.5 -CH2- (C7)

~28.5 -CH2- (C6)

~22.0 -CHz- (C8)

~20.0 -C=C-CH.- (C2)
~18.5 -CH2-C=C- (C5)
~13.5 -CHs (C9)

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
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Wavenumber . . . .
Intensity Bond Vibration Functional Group

(cm™)

~3330 Strong, Broad O-H Stretch Alcohol

~2930 Strong C-H Stretch Alkane

~2860 Strong C-H Stretch Alkane

~2230 Medium, Sharp C=C Stretch Alkyne

~1050 Strong C-O Stretch Primary Alcohol

Mass Spectrometry (MS)

mlz Relative Intensity (%) Possible Fragment
140 Low [M]* (Molecular lon)
123 Moderate [M-OH]*

111 Moderate [M-C2Hs]*

97 High [M-CsH7]*

83 High [M-CaHo]*

67 Very High [CsH7]+

55 High [CaH7]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: A sample of Non-3-yn-1-ol (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

'H NMR Acquisition:
o The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
o A standard one-pulse sequence is used to acquire the proton spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-
2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-
noise ratio.

13C NMR Acquisition:

o A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for
each carbon environment.

o Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of
2-5 seconds, and a larger number of scans (typically 128 or more) due to the lower natural
abundance of 13C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS
signal. For *H NMR, the signals are integrated to determine the relative number of protons.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

o Sample Preparation: A small drop of neat Non-3-yn-1-ol is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide).

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded
to subtract atmospheric and instrumental interferences.
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e Sample Spectrum Acquisition:
o The sample is brought into firm contact with the ATR crystal.
o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.

o Aresolution of 4 cm~1 is commonly used, and multiple scans (e.g., 16-32) are co-added to
improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum. Peak positions are identified and
assigned to corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of Non-3-yn-1-ol is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

e Gas Chromatography:

o A capillary column suitable for the analysis of polar compounds (e.g., a wax-based
column) is installed.

o Helium is used as the carrier gas at a constant flow rate.

o Atemperature program is set to separate the components of the sample. A typical
program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of
10°C/minute.

[¢]

1 pL of the sample solution is injected into the GC inlet.
e Mass Spectrometry:

o The mass spectrometer is set to scan a mass range of m/z 40-400.
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o Electron ionization is performed at a standard energy of 70 eV.

o Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak
corresponding to Non-3-yn-1-ol. The mass spectrum of this peak is then analyzed to
determine the molecular ion and the fragmentation pattern. The resulting spectrum is
compared with spectral libraries for confirmation.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Structural Elucidation
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Caption: Workflow for the spectroscopic analysis of Non-3-yn-1-ol.

 To cite this document: BenchChem. [Spectroscopic Data of Non-3-yn-1-ol: An In-depth
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[https://www.benchchem.com/product/b1266180#non-3-yn-1-ol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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